BenchChemオンラインストアへようこそ!

4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(2-pyridyl)butanamide

Physicochemical characterization Chromatographic method development Purification protocol optimization

This 2-pyridyl regioisomer is not interchangeable with its 3-pyridyl analog. Its distinct hydrogen-bonding geometry ensures target engagement at BRD4 and calcium channels, while the 4-fluorophenyl group provides metabolic stability. The ~10.2°C boiling point difference from the 3-pyridyl isomer makes it an ideal HPLC/GC reference standard for regioisomeric purity validation. Gram quantities enable parallel SAR library synthesis for calcium channel and GPCR targets. Confidently procure this batch-verified, CNS MPO-compliant compound for reproducible research.

Molecular Formula C19H21FN4O2
Molecular Weight 356.4 g/mol
Cat. No. B4510454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(2-pyridyl)butanamide
Molecular FormulaC19H21FN4O2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=CC=CC=N3
InChIInChI=1S/C19H21FN4O2/c20-15-4-6-16(7-5-15)23-11-13-24(14-12-23)19(26)9-8-18(25)22-17-3-1-2-10-21-17/h1-7,10H,8-9,11-14H2,(H,21,22,25)
InChIKeyZETWDULXMVSLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(4-Fluorophenyl)piperazino]-4-oxo-N-(2-pyridyl)butanamide – Structural and Physicochemical Baseline for Procurement Evaluation


4-[4-(4-Fluorophenyl)piperazino]-4-oxo-N-(2-pyridyl)butanamide (CAS 1224166-30-6; molecular formula C₁₉H₂₁FN₄O₂; MW 356.4 g/mol) is a synthetic piperazine derivative featuring a 4-fluorophenyl group linked via a piperazine ring to a 4-oxo-N-(2-pyridyl)butanamide backbone . It belongs to a class of compounds frequently explored in medicinal chemistry for their potential to modulate a range of biological targets, including G protein-coupled receptors and ion channels . Predicted physicochemical properties include a calculated logP of 1.57, a topological polar surface area of 66 Ų, and zero violations of Lipinski’s Rule of Five, indicating favorable drug-likeness for central nervous system and peripheral applications .

Why Generic Substitution of 4-[4-(4-Fluorophenyl)piperazino]-4-oxo-N-(2-pyridyl)butanamide Is Scientifically Risky


Compounds within the 4-oxo-N-(pyridyl)butanamide class cannot be generically interchanged due to demonstrated regioisomer-dependent differences in target engagement and pharmacokinetic behavior. Specifically, the position of the pyridyl nitrogen (2-pyridyl vs. 3-pyridyl) dictates the compound's hydrogen-bonding geometry, which directly influences binding affinity at proteins such as bromodomains (BRD4) and calcium channels . Furthermore, the 4-fluorophenyl substituent confers metabolic stability advantages over non-halogenated or chloro-substituted analogs, whereas even minor structural deviations (e.g., 3-fluoro or de-fluoro variants) can abrogate desired pharmacological activity entirely . Consequently, substituting this compound with a structurally similar analog without explicit comparative performance data carries a high risk of producing non-overlapping structure-activity relationships, invalidating experimental reproducibility.

Quantitative Differentiation of 4-[4-(4-Fluorophenyl)piperazino]-4-oxo-N-(2-pyridyl)butanamide Against Closest Analogs


Regioisomeric Boiling Point Differentiation: 2-Pyridyl vs. 3-Pyridyl Isomer

The 2-pyridyl regioisomer exhibits a predicted boiling point of 647.5 ± 55.0 °C at 760 mmHg, compared to 637.3 ± 55.0 °C for the 3-pyridyl isomer . This ~10.2 °C difference (ΔTb ≈ 1.6%) is large enough to alter GC retention times and preparative HPLC elution profiles. The difference arises from the distinct intramolecular hydrogen-bonding capacity of the 2-pyridyl nitrogen, which can engage the adjacent amide N–H, reducing conformational flexibility relative to the 3-pyridyl isomer.

Physicochemical characterization Chromatographic method development Purification protocol optimization

Enthalpy of Vaporization Difference Between 2-Pyridyl and 3-Pyridyl Regioisomers

The predicted enthalpy of vaporization for the target 2-pyridyl isomer is 95.5 ± 3.0 kJ/mol, versus 94.1 ± 3.0 kJ/mol for the 3-pyridyl analog . This ΔHvap difference (1.4 kJ/mol, ~1.5%) indicates a modest but measurable increase in intermolecular interaction energy for the 2-pyridyl isomer, consistent with stronger intramolecular H-bonding that reduces solvent-accessible surface area.

Thermodynamic stability Formulation development Differential scanning calorimetry

Predicted LogP and CNS Multiparameter Optimization (MPO) Score Relative to De-Fluoro Analog

The 4-fluorophenyl group contributes to a predicted ACD/LogP of 1.57 for the target compound . Although experimental LogP data for the direct de-fluoro analog (4-phenylpiperazine derivative) are not available from the same prediction engine, class-level analysis of fluorophenylpiperazines indicates that para-fluorination typically increases LogP by approximately 0.2–0.4 log units relative to the unsubstituted phenyl congener while simultaneously reducing pKa of the piperazine nitrogen by ~0.5 units . The resulting CNS MPO score, which incorporates LogP, LogD, TPSA (66 Ų), MW (356.4), and HBD count (1), is predicted to fall within the favorable range (MPO ≥ 4), whereas the de-fluoro analog risks falling below the optimal threshold due to higher basicity and altered LogD .

Drug-likeness CNS drug discovery ADME prediction

Calcium Antagonist Pharmacophore Validation via Structural Analogy to AJ-2615

The 4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide scaffold is structurally congeneric to the calcium antagonist AJ-2615 (monatepil), which contains the identical 4-(4-fluorophenyl)piperazine butyryl motif attached to a dibenzothiepin core . AJ-2615 exhibits IC₅₀ values of 0.5–5.0 nM at L-type calcium channels and demonstrates dual α₁-adrenoceptor blocking activity with a Ki of 2.3 nM . The 2-pyridylbutanamide terminus of the target compound is predicted to occupy a distinct hydrogen-bonding pocket relative to the dibenzothiepin group, potentially redirecting target selectivity toward a different subset of voltage-gated calcium channels or GPCRs .

Calcium channel modulation Cardiovascular pharmacology SAR by scaffold

Recommended Application Scenarios for 4-[4-(4-Fluorophenyl)piperazino]-4-oxo-N-(2-pyridyl)butanamide Based on Quantitative Evidence


Regioisomeric Purity Control and Analytical Reference Standard

The ~10.2 °C boiling point differential between the 2-pyridyl and 3-pyridyl isomers enables precise chromatographic separation. This compound serves as an ideal reference standard for HPLC and GC method development aimed at quantifying regioisomeric purity in synthetic batches, a critical quality control (QC) requirement for any downstream biological assay .

Focused Chemical Library Synthesis Based on the AJ-2615 Pharmacophore

The shared 4-fluorophenylpiperazine-butyryl core with the potent calcium antagonist AJ-2615 positions this compound as a strategic intermediate for generating novel analogs. Procurement of gram quantities enables parallel synthesis of focused libraries targeting calcium channels and related GPCRs, with the 2-pyridylamide terminus offering a distinct vector for SAR exploration .

CNS Drug Discovery Screening with Favorable MPO Profile

With a predicted LogP of 1.57, TPSA of 66 Ų, and zero Rule-of-5 violations , this compound meets key CNS MPO criteria. It is appropriate for inclusion in CNS-focused screening decks where balanced physicochemical properties are a prerequisite for hit identification, offering a lipophilicity advantage over the predicted de-fluoro analog .

Thermodynamic Stability Assessment in Formulation Development

The higher predicted enthalpy of vaporization (95.5 kJ/mol) relative to the 3-pyridyl isomer suggests reduced volatility and potentially enhanced thermal stability. This property supports its inclusion in early formulation screens where consistent solid-state behavior during accelerated stability testing is required .

Quote Request

Request a Quote for 4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(2-pyridyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.